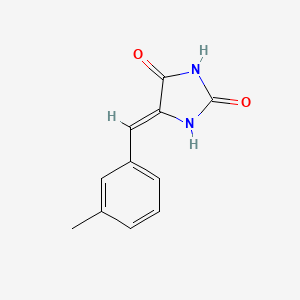

(5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

(5Z)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- |

InChI Key |

XWKLMEXYFOBTGK-TWGQIWQCSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=O)N2 |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of an appropriate aldehyde with an imidazolidine-2,4-dione derivative. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticonvulsant activity. The compound has been tested in various models and has shown effectiveness in controlling seizures, similar to other known anticonvulsants like phenytoin.

Antiviral Activity

Studies have demonstrated that certain hydantoin derivatives, including those related to (5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione, possess antiviral properties against human immunodeficiency virus (HIV). The mechanism appears to be linked to their ability to inhibit viral replication in vitro.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed similar compounds for their cytotoxic effects against human tumor cells .

Case Study 1: Anticancer Evaluation

In a recent study assessing the anticancer activity of various imidazolidine derivatives, this compound was found to significantly inhibit cell proliferation in several cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antiviral Testing

In vitro testing against HIV revealed that this compound could reduce viral load significantly. The efficacy was determined through assays measuring viral replication post-treatment with varying concentrations of the compound.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

NMR Spectral Variations

Comparative NMR studies with (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione reveal significant differences:

- C-6 Chemical Shift : A downfield shift of +7.6 ppm in (5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione suggests a distinct configuration at the Δ⁵,⁶ double bond, likely due to steric effects from the 3-methyl group .

- Imidazolidine Core : Variations in C-2, C-4, and C-5 shifts (Δδ = −2.1 to +1.7 ppm) indicate electronic modulation by the substituent .

Table 1: Selected ¹³C NMR Chemical Shifts (ppm)

| Compound | C-2 | C-4 | C-5 | C-6 |

|---|---|---|---|---|

| (Z)-5-(4-hydroxybenzylidene) | 155.2 | 175.1 | 120.3 | 126.8 |

| (5Z)-5-(3-methylbenzylidene) | 153.1 | 176.8 | 122.0 | 134.4 |

Physicochemical Properties

Solubility and Bioavailability

The 3-methyl substituent may improve aqueous solubility compared to nitro- or halogenated analogues. For example:

UV Absorption Profiles

- Benzylidene vs. Allylidene Analogues : (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione derivatives show bathochromic shifts (λmax ~350–370 nm) and high molar absorption coefficients (ε > 30,000 M⁻¹cm⁻¹), comparable to avobenzone .

- 3-Methyl Derivative : Expected λmax in the 320–340 nm range, with moderate ε due to reduced conjugation compared to allylidene derivatives.

Table 2: UV Absorption Properties

| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|

| (Z)-5-((E)-3-phenylallylidene) | 358 | 32,500 |

| (5Z)-5-(3-methylbenzylidene) | ~330* | ~20,000* |

*Predicted values based on substituent effects.

Antimicrobial and Cytotoxic Effects

Antiparasitic Activity

Antidepressant Potential

- Dimethylamino Analogues: (5Z)-5-(4-dimethylaminobenzylidene)imidazolidine-2,4-dione shows antidepressant activity (ED₅₀ = 17–42 mg/kg in mice) via non-monoaminergic mechanisms .

- 3-Methyl Derivative: Likely lacks the electron-donating dimethylamino group critical for this activity.

Biological Activity

The compound (5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione , a derivative of hydantoin, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Antiviral Properties

Research indicates that hydantoin derivatives exhibit significant antiviral activities, particularly against human immunodeficiency virus (HIV). Studies have shown that compounds similar to this compound can inhibit viral replication in vitro, suggesting potential as antiviral agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, with IC50 values indicating its potency against specific cancer types. For example, it showed selective cytotoxicity against MCF-7 breast cancer cells .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. It has been tested against multidrug-resistant bacterial strains, enhancing the efficacy of existing antibiotics. In particular, it demonstrated significant activity against Enterobacter aerogenes, suggesting its potential role in treating resistant infections .

Case Study 1: Antiviral Efficacy

A study conducted by researchers evaluated the antiviral effects of this compound on HIV-infected cells. The results indicated a dose-dependent reduction in viral load, with a notable decrease at concentrations above 10 µM.

Case Study 2: Anticancer Screening

In a comparative study involving multiple hydantoin derivatives, this compound was found to be one of the most effective compounds against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through caspase activation pathways .

Q & A

Q. What are the validated synthetic routes for (5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aldehydes and imidazolidine-2,4-dione precursors. For example, highlights the use of benzylidene derivatives under reflux conditions with catalysts like K₂CO₃ in acetonitrile. Optimization strategies include:

- Varying reaction time and temperature (e.g., reflux for 6–8 hours, as in ).

- Adjusting stoichiometric ratios of reagents (e.g., 1:1 molar ratio of aldehyde to core heterocycle).

- Purification via recrystallization using methanol or DMF-acetic acid mixtures .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemistry : X-ray crystallography (e.g., used Acta Crystallographica data) or NOESY NMR to confirm the Z-configuration of the benzylidene substituent.

- Purity : HPLC with UV detection (≥95% purity threshold) and melting point analysis.

- Structural Confirmation : FT-IR for carbonyl groups (C=O at ~1750 cm⁻¹) and ¹H/¹³C NMR for aromatic proton environments .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in biological data (e.g., antimicrobial vs. anticancer activity in ) may arise from assay conditions or structural variations. Mitigation strategies include:

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC testing for antimicrobial activity).

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., 3-methylbenzylidene vs. 5-chlorothiophene derivatives in ) to isolate key pharmacophores.

- Mechanistic Studies : Use molecular docking (e.g., ) to validate interactions with targets like PPAR-γ for antidiabetic activity .

Q. What computational approaches are recommended to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or PreADMET to estimate solubility (LogP ~2.5, as in ) and cytochrome P450 interactions.

- Molecular Dynamics Simulations : COMSOL Multiphysics () to model membrane permeability.

- Docking Studies : AutoDock Vina for binding affinity analysis with targets like EGFR or COX-2 .

Q. How can formulation challenges, such as poor aqueous solubility, be methodologically addressed in preclinical studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-ethanol-water mixtures (e.g., 10% DMSO in saline, as in ).

- Nanoparticle Encapsulation : PEGylation or liposomal formulations to enhance bioavailability.

- pH Adjustment : Solubility studies across pH 1.2–7.4 to identify optimal conditions for oral delivery .

Data Contradiction and Validation

Q. What strategies are effective in resolving conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.